7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C7H7ClN4O and a molecular weight of 198.61 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1,2,4-triazole with chloroacetaldehyde in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but lacks the methoxymethyl group.
7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a trifluoromethyl group instead of a methoxymethyl group.
Uniqueness
7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
7-chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-13-3-5-2-6(8)12-7(11-5)9-4-10-12/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFBVWCOQBJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=NC=NN2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926245-01-4 |
Source
|
Record name | 7-chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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